

Application Notes and Protocols: In Vivo Administration of IMP245 in Mouse Models

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Compound of Interest

Compound Name: IMP 245
Cat. No.: B12364493

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Introduction

IMP245 is a novel, potent, and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, a critical downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway has been implicated in the development and progression of various cancers, leading to uncontrolled cell proliferation and suppression of apoptosis.[1][2][3][4] By disrupting the YAP/TAZ-TEAD complex, IMP245 aims to restore normal cellular growth control and induce tumor regression. These application notes provide a comprehensive guide for the in vivo administration of IMP245 in preclinical mouse models of cancer, detailing experimental protocols, data presentation, and relevant biological pathways.

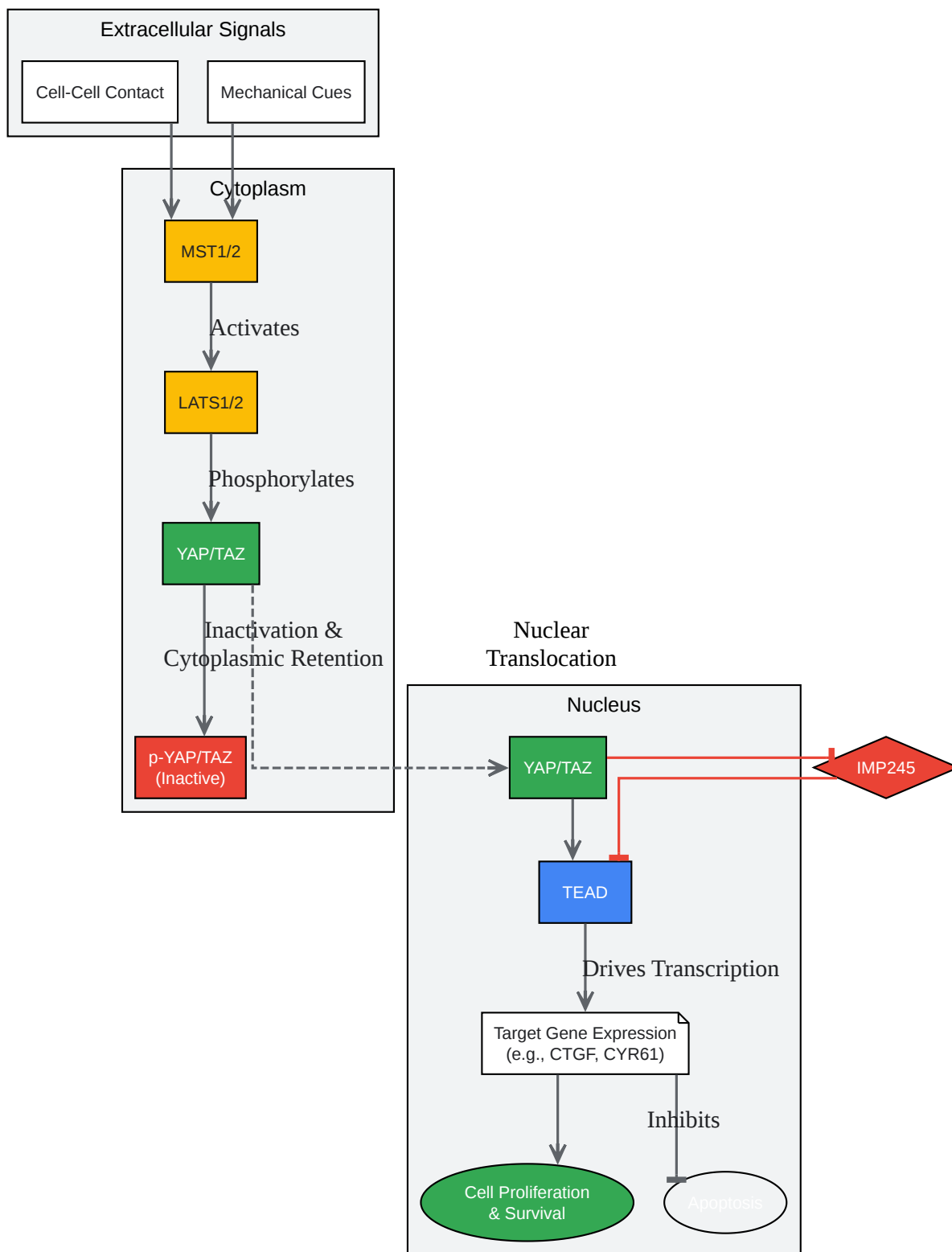
Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[2][3] In cancer, the pathway is often inactivated, leading to the nuclear translocation and accumulation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ bind to the TEAD (TEA domain)

family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

IMP245 is designed to specifically interrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of oncogenic target genes. This leads to a reduction in tumor cell proliferation and survival.

Signaling Pathway



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Figure 1: Simplified Hippo Signaling Pathway and the mechanism of action of IMP245.

Preclinical In Vivo Efficacy Studies

The following sections provide data and protocols for evaluating the anti-tumor efficacy of IMP245 in various mouse models. The choice of model is critical and should be based on the cancer type of interest.^{[5][6][7][8][9]}

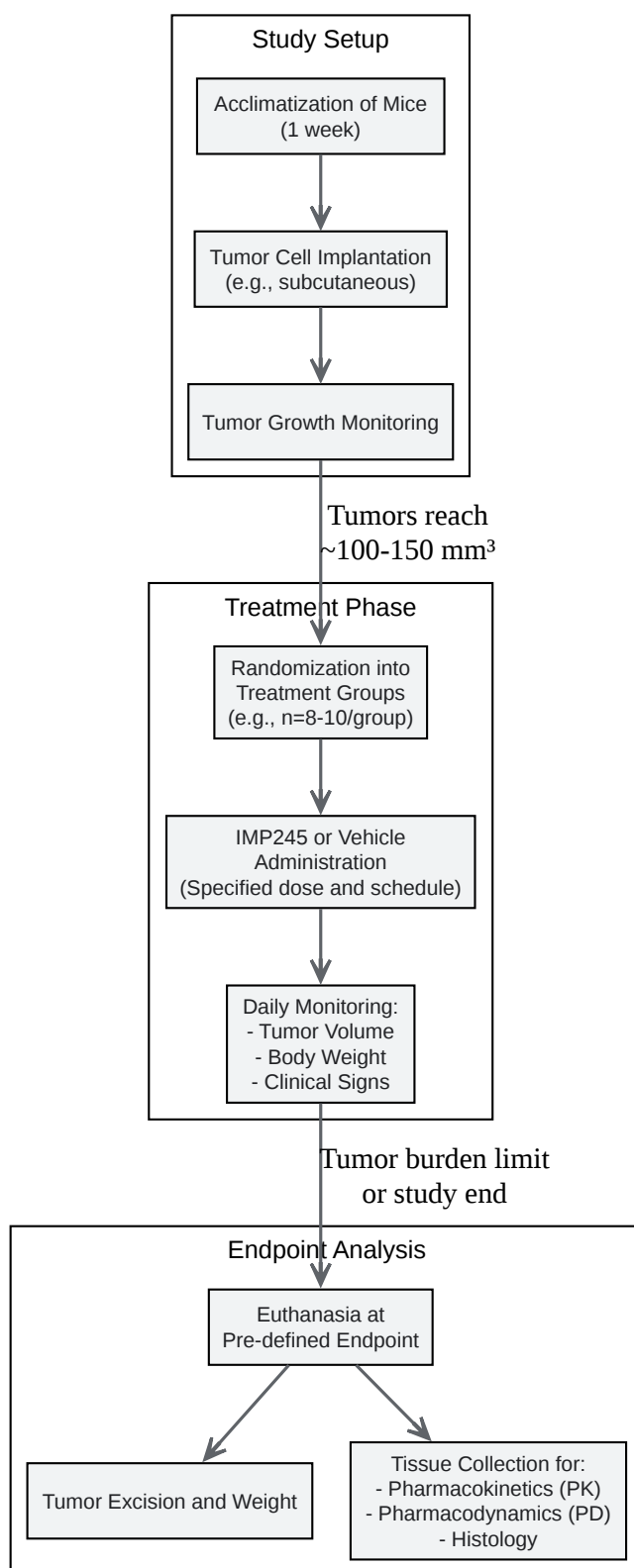
Data Presentation

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm ³) ± SEM (Day 21)	Tumor Growth Inhibition (%)
Vehicle	-	Daily, PO	1542 ± 189	-
IMP245	10	Daily, PO	987 ± 154	36
IMP245	25	Daily, PO	578 ± 98	62.5
IMP245	50	Daily, PO	245 ± 62	84.1

Treatment Group	Dose (mg/kg)	Mean Body Weight Change (%) ± SEM (Day 21)
Vehicle	-	+ 5.2 ± 1.1
IMP245	10	+ 4.8 ± 1.3
IMP245	25	+ 4.5 ± 1.5
IMP245	50	- 1.2 ± 0.8

Experimental Protocols

Experimental Workflow



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Figure 2: General experimental workflow for in vivo efficacy studies.

Protocol 1: Subcutaneous Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with IMP245.

Materials:

- 6-8 week old immunocompetent (e.g., BALb/c for CT26 cells) or immunodeficient (e.g., NOD/SCID for human cell lines) mice.
- Cancer cell line of interest (e.g., CT26 colon carcinoma).
- Sterile PBS and Matrigel (optional).
- Syringes and needles (27-30G).
- Calipers for tumor measurement.
- IMP245 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

Procedure:

- Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm^3 , randomize mice into treatment and vehicle control groups.
- Drug Administration: Administer IMP245 or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule.[\[10\]](#)

- Monitoring during Treatment: Measure tumor volume and body weight daily or every other day. Observe mice for any clinical signs of toxicity.
- Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or at the end of the study period. Collect tumors and other tissues for further analysis.

Protocol 2: Intraperitoneal (IP) Administration

For compounds with poor oral bioavailability, intraperitoneal injection is a common administration route.

Materials:

- Syringes and needles (25-27G for mice).[11]
- IMP245 formulated in a sterile, non-irritating vehicle (e.g., saline or PBS).
- 70% ethanol for disinfection.

Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen. A head-down position is recommended to allow abdominal organs to shift away from the injection site.[11]
- Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid the cecum, bladder, and other vital organs.[11]
- Injection: Insert the needle, with the bevel facing up, at a 30-40° angle.
- Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is present, discard the needle and syringe and repeat the procedure at a different site with fresh materials.
- Injection: If no fluid is aspirated, slowly depress the plunger to administer the full dose.
- Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the pharmacokinetic and pharmacodynamic properties of IMP245 is crucial for interpreting efficacy data and for dose selection.[12]

Table 3: Key Pharmacokinetic Parameters of IMP245 in Mice (25 mg/kg, PO)

Parameter	Value
C _{max} (ng/mL)	1250
T _{max} (h)	1.5
AUC (0-24h) (ng·h/mL)	7800
Half-life (t _{1/2}) (h)	4.2

Protocol 3: Basic Pharmacokinetic Study

Procedure:

- Administer a single dose of IMP245 to a cohort of mice.
- At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice (e.g., via retro-orbital or cardiac puncture under terminal anesthesia).
- Process blood to obtain plasma and store at -80°C.
- Analyze plasma concentrations of IMP245 using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters using appropriate software.

Concluding Remarks

These application notes provide a framework for the in vivo evaluation of IMP245 in mouse models. Adherence to these protocols will ensure the generation of robust and reproducible

data to support the preclinical development of this novel anti-cancer agent. All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). The timing of drug administration can influence its effects and should be kept consistent throughout the study.[13]

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